Scientific Field: Environmental Chemistry
Summary of Application: The formaldoxime colorimetric method, previously used for large volume freshwater and seawater samples, has been modified for the analysis of small volume, iron-rich sediment pore water samples . This method is used for the determination of manganese in the pore water of anoxic estuarine sediments .
Methods of Application/Experimental Procedures: The method involves using as little as 3 ml of sample and the addition of EDTA to destroy the Fe-formaldoxime interference (at concentrations of 9 μM Mnl −1), achieving a precision of 3% . The formaldoxime reagent consists of 1.0 g of hydroxylamine hydrochloride, 0.50 ml of formaldehyde solution (37%) in 35.0 ml of 40% NH4 § in distilled deionized water .
Results/Outcomes: This method has been shown to be effective in determining manganese concentrations in small volume, iron-rich sediment pore water samples . The precision of the method is reported to be 3% .
Scientific Field: Theoretical and Computational Chemistry
Summary of Application: The isomerization of nitrosomethane to formaldoxime has been studied using computational chemistry . This process involves the rearrangement of nitrosomethane to a more stable trans-formaldoxime .
Methods of Application/Experimental Procedures: The mechanism of this isomerization was investigated at the level of B3LYP/6-311+G** . The study explored two different reaction channels, and found that the favorable reaction pathway is different in the catalyst-free reaction compared to the reaction catalyzed by water and formic acid .
Results/Outcomes: The activation energy of the rate-determining step was reduced from 197.9kJ/mol to 138.7kJ/mol in the water-catalyzed reaction and 79.6kJ/mol in the formic acid-catalyzed reaction . The catalysis of more acidic hydroxyl group in the latter system has been shown to be more efficient .
Scientific Field: Quantum Chemistry
Summary of Application: The isomerization of nitrosomethane to trans-formaldoxime is treated with the parametric variational two-electron reduced-density-matrix (2-RDM) method .
Methods of Application/Experimental Procedures: This method involves the use of quantum mechanical calculations to study the isomerization process .
Summary of Application: The formaldoxime colorimetric method has been used for the determination of iron in water samples . This method is particularly useful for analyzing small volume samples .
Methods of Application/Experimental Procedures: The method involves using as little as 3 ml of sample and the addition of EDTA to destroy the Fe-formaldoxime interference . The formaldoxime reagent consists of 1.0 g of hydroxylamine hydrochloride, 0.50 ml of formaldehyde solution (37%) in 35.0 ml of 40% NH4 § in distilled deionized water .
Results/Outcomes: This method has been shown to be effective in determining iron concentrations in small volume water samples . The precision of the method is reported to be 3% .
Scientific Field: Organic Synthesis
Summary of Application: Formaldoxime is used as a reagent in organic synthesis for the conversion of aldehydes and ketones to oximes .
Formaldoxime is an organic compound with the chemical formula H₂C=N−OH, representing the oxime of formaldehyde. It appears as a colorless liquid and has a propensity to polymerize into a cyclic trimer under certain conditions. In its aqueous form, formaldoxime is stable, particularly when in the form of its hydrochloride salt ([H₂C=N(−H)(−OH)] + Cl⁻) . This compound is primarily synthesized through the reaction of hydroxylamine with formaldehyde, making it an important reagent in organic synthesis, especially for converting aryl diazonium salts into aryl aldehydes .
While specific biological activities of formaldoxime are not extensively documented, its derivatives and related compounds have been studied for potential pharmaceutical applications. The oxime functional group is often associated with biological activity due to its ability to interact with various biological targets.
Formaldoxime can be synthesized using several methods:
Formaldoxime has several applications:
Interaction studies involving formaldoxime typically focus on its reactivity with various substrates and metal ions. For instance, studies have shown that formaldoxime can coordinate with transition metals like iron(III), nickel(II), and manganese(II), affecting their electronic properties and reactivity profiles . These interactions are crucial for understanding its role in catalysis and material science.
Formaldoxime shares structural similarities with several other oximes and nitrogen-containing compounds. Here are some notable comparisons:
Compound Name | Formula | Unique Features |
---|---|---|
Acetoxime | C₂H₅NO | Derived from acetic acid; used in organic synthesis. |
Benzaldoxime | C₇H₇NO | Oxime of benzaldehyde; known for its aromatic properties. |
Propionaldoxime | C₃H₇NO | Derived from propionaldehyde; used in various synthetic applications. |
Formaldoxime's uniqueness lies in its direct relationship to formaldehyde and its specific application as a reagent for converting diazonium salts into aldehydes. Unlike other oximes, which may derive from larger or more complex aldehydes or ketones, formaldoxime's simplicity allows for versatile applications in organic synthesis.
Formaldoxime, the simplest oxime compound, is systematically named N-methylidenehydroxylamine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system [1]. This compound belongs to the chemical class of oximes, which are characterized by the general structure R₁R₂C=N-OH, where R₁ and R₂ represent hydrogen atoms or organic groups [25]. In the specific case of formaldoxime, R₁ is a hydrogen atom and R₂ is also a hydrogen atom, making it an aldoxime (derived from formaldehyde) [1] [25].
Within the systematic classification hierarchy, formaldoxime is categorized as:
The compound is registered in chemical databases with the Chemical Abstracts Service (CAS) registry number 75-17-2, which serves as its unique identifier in scientific literature and regulatory contexts [1] [29]. Alternative names for formaldoxime include formoxime, formaldehyde oxime, and N-hydroxymethyleneimine, though these are considered common or trivial names rather than systematic nomenclature [1] [29].
Formaldoxime has the molecular formula CH₃NO, representing its composition of one carbon atom, three hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [29]. The structural arrangement of these atoms follows the pattern H₂C=N-OH, where the carbon forms a double bond with nitrogen, and the nitrogen forms a single bond with a hydroxyl group [1].
The molecular weight of formaldoxime is calculated as follows:
Element | Atomic Weight | Number of Atoms | Total Contribution |
---|---|---|---|
Carbon (C) | 12.011 | 1 | 12.011 |
Hydrogen (H) | 1.008 | 3 | 3.024 |
Nitrogen (N) | 14.007 | 1 | 14.007 |
Oxygen (O) | 15.999 | 1 | 15.999 |
Total Molecular Weight | 45.041 g/mol |
The molecular weight of formaldoxime is therefore 45.041 g/mol [1] [29]. This relatively low molecular weight contributes to its physical properties, including its volatility and solubility characteristics [29]. Formaldoxime is known to be highly soluble in water, with a reported solubility of approximately 170 g/L at 20°C [29].
Formaldoxime exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N) [25] [26]. This results in two possible stereoisomeric configurations:
In older literature, these configurations were referred to as anti and syn isomers, respectively [8] [25]. The E/Z designation is determined using the Cahn-Ingold-Prelog priority rules, where the higher priority groups on each end of the double bond are compared [12] [16]. For formaldoxime, the hydroxyl group has higher priority than the lone pair on nitrogen, and the carbon has higher priority than hydrogen [16] [26].
Research has shown that the E-isomer (trans) is thermodynamically more stable than the Z-isomer (cis) due to reduced steric hindrance [8] [26]. The energy barrier for interconversion between these isomers is sufficiently high to allow for their separation under appropriate conditions [25].
Formaldoxime participates in a tautomeric equilibrium with its nitrone form [13] [28]. This oxime-nitrone tautomerism involves the migration of a hydrogen atom and the rearrangement of bonds, resulting in different structural isomers that exist in dynamic equilibrium [13] [23]. The three main tautomeric forms identified for formaldoxime are:
Computational studies have demonstrated that the oxime form is energetically favored over the nitrone form by approximately 10-15 kcal/mol [28]. However, the presence of electron-donating groups can decrease this energy gap, facilitating the formation of the nitrone tautomer [13]. Recent theoretical calculations suggest that the oxime-nitrone tautomerism proceeds through a bimolecular mechanism involving two oxime molecules rather than through a unimolecular 1,2-hydrogen shift as previously believed [13] [28].
The tautomeric behavior of formaldoxime significantly influences its reactivity patterns, particularly in nucleophilic addition and cycloaddition reactions [13] [28]. The nitrone tautomer, despite its lower stability, often exhibits higher reactivity in certain chemical transformations, especially in cyclization reactions and nucleophilic additions to unsaturated electrophiles [13].
The molecular structure of formaldoxime has been extensively studied using various spectroscopic techniques, particularly microwave spectroscopy [21] [27]. These studies have revealed that formaldoxime adopts a planar structure with the following bond parameters:
Bond | Length (Å) | Angle | Measurement (degrees) |
---|---|---|---|
C-H (cis) | 1.085 | H(cis)-C-N | 121.77° |
C-H (trans) | 1.086 | H(trans)-C-N | 115.55° |
C=N | 1.276 | C-N-O | 110.20° |
N-O | 1.408 | N-O-H | 102.68° |
O-H | 0.956 |
The most significant structural feature observed is the difference between the cis and trans H-C-N bond angles, which indicates a "tilt" of the methylene group that is too large to be attributed solely to steric repulsion [21] [27]. The C=N and N-O bond lengths are consistent with the expected values for these types of bonds when accounting for resonance effects [21].
Formaldoxime can exist in multiple crystalline forms, exhibiting the phenomenon of polymorphism [17] [18]. X-ray diffraction studies have identified distinct polymorphic forms that differ in their crystal packing arrangements and intermolecular hydrogen bonding patterns [17] [18]. The crystalline structure of formaldoxime is characterized by extensive hydrogen bonding networks, which contribute significantly to the stability of the crystal lattice [17].
One crystallographic study of a formaldoxime derivative (formamidoxime salt) revealed that the crystals are highly unstable and undergo solid-state transformations into other crystalline forms, all with a characteristic short needle axis of approximately 3.5 Å [17]. This suggests that formaldoxime and its derivatives have complex polymorphic behaviors influenced by temperature, pressure, and other environmental factors [17] [18].
The polymorphic forms of formaldoxime can be distinguished using various analytical techniques, including:
The study of formaldoxime polymorphism is particularly relevant for understanding its physical properties and potential applications in chemical synthesis and materials science [18]. Different polymorphs may exhibit varying solubilities, melting points, and chemical reactivities, which can significantly impact their behavior in chemical processes [18] [24].